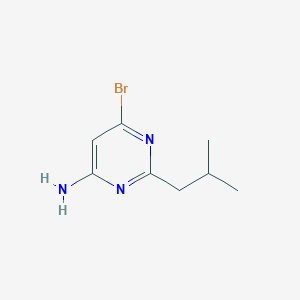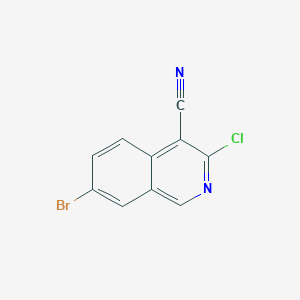![molecular formula C13H19N3O7 B13669565 2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine](/img/structure/B13669565.png)
2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine is a modified nucleoside that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is particularly noted for its role in enhancing the stability and specificity of RNA molecules, making it a valuable tool in the field of antisense therapeutics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine typically involves multi-step chemical reactionsThis modification is achieved through nucleophilic substitution reactions, often using reagents such as methylamine and oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of 2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and reproducibility of the production process .
化学反応の分析
Types of Reactions
2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxoethyl group.
Substitution: Nucleophilic substitution reactions are common, particularly at the 2’-O position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like methylamine. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 2’-O position .
科学的研究の応用
2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Enhances the stability and specificity of RNA molecules, making it useful in gene silencing and RNA interference studies.
Industry: Used in the development of diagnostic tools and therapeutic agents.
類似化合物との比較
Similar Compounds
2’-O-[2-(methylamino)-2-oxoethyl]adenosine: Another modified nucleoside with similar applications in antisense therapeutics.
2’-O-methoxyethyl-modified nucleosides: Known for their stability and affinity for RNA.
2’-O-methyl-modified nucleosides: Commonly used in RNA interference studies.
Uniqueness
2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine is unique due to its specific modification at the 2’-O position, which provides enhanced stability and specificity compared to other modifications. This makes it particularly valuable in therapeutic applications where precision and efficacy are critical .
特性
分子式 |
C13H19N3O7 |
|---|---|
分子量 |
329.31 g/mol |
IUPAC名 |
2-[4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide |
InChI |
InChI=1S/C13H19N3O7/c1-6-3-16(13(21)15-11(6)20)12-10(22-5-8(18)14-2)9(19)7(4-17)23-12/h3,7,9-10,12,17,19H,4-5H2,1-2H3,(H,14,18)(H,15,20,21) |
InChIキー |
BGBZCAIQTSRSHI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
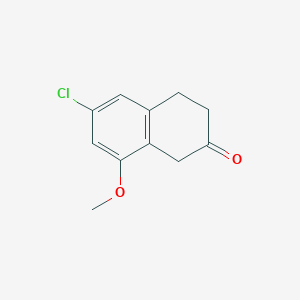
![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
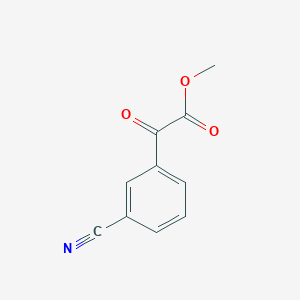
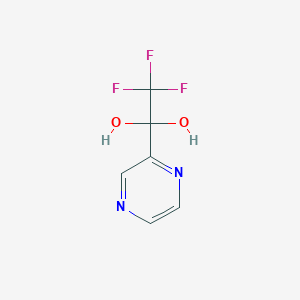


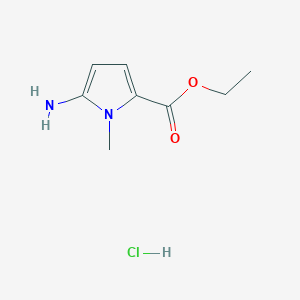

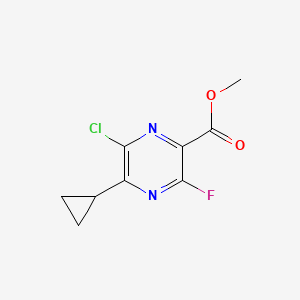
![6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669537.png)
